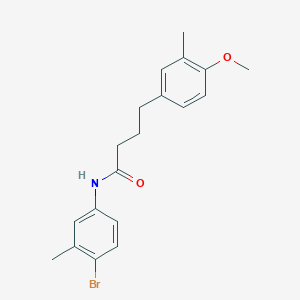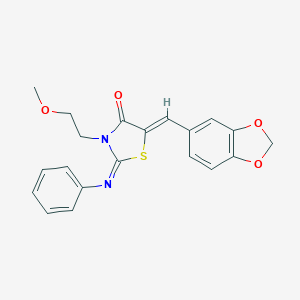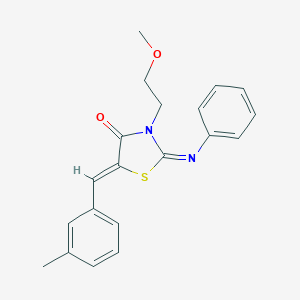
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the family of butanamides and has been shown to exhibit anti-inflammatory and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not fully understood, but it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain, including neuropathic pain. This compound has been shown to have a good safety profile in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is its potential as a therapeutic agent for the treatment of inflammation and pain. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further development. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-methoxy-3-methylphenylamine in the presence of a base. The resulting intermediate is then reacted with butyric anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models of neuropathic pain.
Propiedades
Fórmula molecular |
C19H22BrNO2 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H22BrNO2/c1-13-12-16(8-9-17(13)20)21-19(22)6-4-5-15-7-10-18(23-3)14(2)11-15/h7-12H,4-6H2,1-3H3,(H,21,22) |
Clave InChI |
GNLILCFKKOKSOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
SMILES canónico |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=C(C=C2)Br)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![Ethyl [2-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-6-ethoxyphenoxy]acetate](/img/structure/B306620.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)